molecular formula C16H25BClNO4 B2777927 Methyl (2S)-2-amino-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate hydrochloride CAS No. 2377587-56-7

Methyl (2S)-2-amino-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate hydrochloride

Cat. No.: B2777927
CAS No.: 2377587-56-7
M. Wt: 341.64
InChI Key: MBAJLZXBSFCLMV-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl (2S)-2-amino-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate hydrochloride” is a chemical compound with the molecular formula C16H25BClNO4 . It has a molecular weight of 341.64 . This compound is used for research purposes and is not intended for human use .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 341.64 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources .

Scientific Research Applications

Scientific Research Applications of Complex Organic Compounds

Chemical Synthesis and Drug Development

Compounds with detailed and specific chemical structures, such as the one mentioned, often play critical roles in the synthesis of pharmaceuticals. For example, compounds containing boron, such as those with a dioxaborolane moiety, are frequently used in Suzuki coupling reactions. These reactions are pivotal in creating carbon-carbon bonds, a foundational step in the synthesis of various drugs and organic materials.

Flavor Chemistry in Foods

Similarly structured compounds are investigated for their roles in flavor chemistry. For instance, research on branched aldehydes, derivatives from amino acids, has explored their significance in food flavor, particularly in fermented products (Smit, Engels, & Smit, 2009). Understanding these chemical pathways is essential for controlling flavor profiles in food processing and development.

Environmental Chemistry and Toxicology

The study of complex organic molecules also extends to environmental sciences, where their behavior, fate, and toxicological impacts are assessed. For example, the sorption behaviors of phenoxy herbicides to soils and minerals are critical for understanding environmental persistence and mobility (Werner, Garratt, & Pigott, 2012). This research informs the development of safer agricultural practices and environmental protection policies.

Cancer Research and Therapeutics

In the medical field, especially in cancer research, complex organic molecules are explored for their therapeutic potentials. For example, FTY720, a compound with a detailed structure, shows promise in preclinical antitumor efficacy across several cancer models, highlighting the potential of such molecules in developing new cancer therapies (Zhang et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not specified in the retrieved sources .

Safety and Hazards

This compound is intended for research use only and is not for human use . Additional safety and hazard information is not available in the retrieved sources .

Properties

IUPAC Name

methyl (2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO4.ClH/c1-15(2)16(3,4)22-17(21-15)12-8-6-11(7-9-12)10-13(18)14(19)20-5;/h6-9,13H,10,18H2,1-5H3;1H/t13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAJLZXBSFCLMV-ZOWNYOTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C[C@@H](C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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